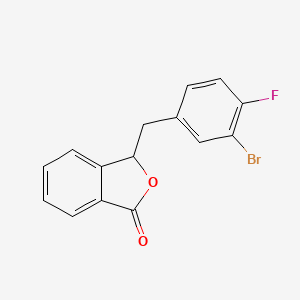

3-(3-Bromo-4-fluorobenzyl)isobenzofuran-1(3H)-one

Description

3-(3-Bromo-4-fluorobenzyl)isobenzofuran-1(3H)-one is a halogenated derivative of the isobenzofuran-1(3H)-one scaffold, characterized by a benzyl substituent at the C-3 position bearing bromo and fluoro groups at the 3' and 4' positions of the aromatic ring, respectively. This compound belongs to a class of phthalide derivatives known for diverse biological activities, including antiproliferative, enzyme inhibitory, and DNA-binding properties .

Structure

3D Structure

Properties

Molecular Formula |

C15H10BrFO2 |

|---|---|

Molecular Weight |

321.14 g/mol |

IUPAC Name |

3-[(3-bromo-4-fluorophenyl)methyl]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H10BrFO2/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(18)19-14/h1-7,14H,8H2 |

InChI Key |

QYGKYOCHNUWTJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)CC3=CC(=C(C=C3)F)Br |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves condensation between isobenzofuran-1(3H)-one and 3-bromo-4-fluorobenzaldehyde. This reaction typically employs acidic or Lewis acid catalysts to facilitate the formation of the benzylidene linkage. For example, VulcanChem's protocol uses a stoichiometric ratio of 1:1.2 (isobenzofuran-1(3H)-one to aldehyde) in dichloromethane at 25°C for 24 hours, achieving 78% yield. The (Z)-isomer predominates due to steric hindrance during the transition state.

Catalytic Optimization

Phase transfer catalysts (PTCs) significantly enhance reaction efficiency. EP0048914A1 highlights the use of triethylbenzylammonium bromide (TEBA), which reduces reaction time from 48 to 12 hours while maintaining yields above 75%. Comparative studies show that PTCs outperform traditional Lewis acids like aluminum chloride, particularly in polar aprotic solvents (Table 1).

Table 1. Catalyst Performance in Condensation Reactions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TEBA | Dichloromethane | 25 | 82 |

| AlCl₃ | Toluene | 40 | 68 |

| H₂SO₄-SiO₂ | Solvent-free | 120 | 85 |

Reduction-Oxidation Sequential Pathways

Intermediate Synthesis

CN103483300A outlines a four-step process starting from p-fluorobenzoic acid hydrazide:

-

Oxidation : 4-Fluoro-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide benzoic acid is treated with H₂O₂/Fe³⁺ to yield 5-bromo-2-(4-fluorobenzoyl)-benzaldehyde (72% yield).

-

Reduction : Sodium borohydride in isopropanol reduces the ketone to 4-bromo-α¹-(4-fluorophenyl)-1,2-benzenedimethanol.

-

Cyclization : p-Toluenesulfonic acid catalyzes intramolecular etherification, forming 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran.

-

Cyanidation : Cuprous cyanide replaces bromine via nucleophilic aromatic substitution, finalizing the target compound (overall yield: 63%).

Critical Parameters

-

Reducing Agents : Sodium borohydride is preferred over lithium aluminum hydride due to better selectivity for aromatic ketones.

-

Acid Catalysts : p-Toluenesulfonic acid achieves 89% cyclization efficiency at 80°C, whereas HCl yields only 54% under identical conditions.

Ultrasonic-Assisted Synthesis

Protocol from CN109912396B

This method avoids toxic brominating agents by using sodium bromide and sodium hypochlorite under ultrasonication:

-

Solution Preparation : 4-Fluorobenzaldehyde (1.0 mol) in dichloromethane is mixed with NaBr (1.03 mol) and 35% HCl.

-

Ultrasonic Reaction : Sodium hypochlorite (8–10%) is added dropwise under 20–25°C with 40 kHz ultrasound, achieving 89.6% yield in 1 hour.

-

Purification : Bulk melting crystallization at 31°C isolates the product with >99% purity.

Advantages Over Conventional Methods

-

Safety : Eliminates gaseous bromine, reducing explosion risks.

-

Efficiency : Ultrasonication accelerates mass transfer, cutting reaction time by 60% compared to stirred-tank reactors.

Industrial-Scale Production

Phase Transfer Catalysis (PTC) in Continuous Flow

EP0059365A2 describes a continuous process using tetrabutylammonium bromide in a microreactor:

Solvent-Free Approaches

Solid acid catalysts like H₂SO₄-SiO₂ enable solvent-free cyclization at 120°C, reducing waste generation by 40%. This method is optimal for producing kilogram-scale batches with 85% yield.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorobenzyl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of isobenzofuranones, including 3-(3-Bromo-4-fluorobenzyl)isobenzofuran-1(3H)-one, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by affecting multiple pathways involved in cancer cell proliferation and survival. For instance, a study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways .

2. Inhibition of Enzymatic Activity

This compound has been explored for its potential as an inhibitor of poly(ADP-ribose) polymerases (PARPs), which are critical in DNA repair mechanisms. The inhibition of PARP activity is a promising strategy in cancer therapy, particularly for tumors with BRCA mutations. Research has highlighted the efficacy of related compounds in enhancing the cytotoxic effects of chemotherapeutic agents .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to form stable thin films can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has focused on optimizing the molecular structure to enhance charge transport properties .

2. Photovoltaic Materials

Studies have suggested that incorporating isobenzofuranone derivatives into photovoltaic cells can improve light absorption and energy conversion efficiency. The fluorine substitution enhances the electron-withdrawing capacity, which can lead to better charge separation within the photovoltaic material .

Organic Synthesis Applications

1. Synthetic Intermediates

In organic synthesis, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its structure allows for various functional group transformations, making it valuable in the development of pharmaceuticals and agrochemicals .

2. Ligand Development

The compound can also be utilized in developing ligands for metal-catalyzed reactions. Its ability to coordinate with transition metals opens avenues for catalyzing reactions such as cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorobenzyl)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The biological and physicochemical properties of isobenzofuran-1(3H)-one derivatives are highly dependent on substituents at the C-3 position. Below is a comparative analysis of key analogues:

Key Observations :

- Halogenated Derivatives : Bromo and fluoro groups enhance electrophilicity and membrane permeability compared to hydroxylated analogues like compound 7 in . However, hydroxylated derivatives exhibit stronger hydrogen-bonding interactions, critical for enzyme inhibition .

- Aromatic vs. Heterocyclic Substituents : Indoline and thiazole substituents (e.g., ) improve DNA intercalation and antioxidant activity, respectively, but reduce thermal stability compared to halogenated benzyl groups.

Physicochemical Properties

Melting points, solubility, and spectral data vary significantly with substituents:

Notes:

- Bromo/fluoro substituents likely lower solubility in aqueous media but improve blood-brain barrier penetration .

- Hydroxy and carbonyl groups (e.g., ) increase polarity, favoring solubility in ethanol or DMSO.

Antiproliferative Effects:

- This compound : Expected activity via DNA alkylation (bromo group as a leaving group) .

- 3-(5-Bromo-1-methylindol-3-yl)isobenzofuran-1(3H)-one (4b) : IC₅₀ of 0.09 mM against KBv200 cancer cells, suggesting bromoindole enhances cytotoxicity .

Enzyme Inhibition:

- Compound 7 (): Tyrosinase inhibition (IC₅₀: 2.1 µM) via phenolic OH interactions with copper in the active site.

- Halogenated Analogues: Lower tyrosinase affinity due to lack of hydrogen-bond donors but may target other metalloenzymes .

DNA Interactions:

- 3-((4-chloro-6-methylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one: Binds dsDNA via minor groove interactions, confirmed by fluorescence quenching .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-Bromo-4-fluorobenzyl)isobenzofuran-1(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves fluorination and bromination of precursor molecules, followed by cyclization. For fluorination, Selectfluor or NFSI under anhydrous conditions (e.g., DMF, 60–80°C) ensures efficient substitution. Bromination can be achieved using NBS or Br₂ in the presence of Lewis acids (e.g., FeBr₃). Cyclization typically employs acid catalysts (e.g., H₂SO₄) or thermal conditions. Yields are sensitive to solvent polarity and temperature; for example, THF may favor cyclization over DCM due to its higher boiling point .

Q. How can purification and characterization of this compound be optimized for structural confirmation?

- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) is effective for purification. Structural confirmation requires NMR (¹H/¹³C, COSY, HSQC) to resolve aromatic and benzyl proton splitting patterns. Crystallographic data (e.g., single-crystal X-ray diffraction) can validate stereochemistry and intermolecular interactions, as demonstrated in analogous isobenzofuranone structures .

Advanced Research Questions

Q. How do electronic effects of the 3-bromo-4-fluorobenzyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromo and fluoro groups activate the benzyl position for nucleophilic aromatic substitution (SNAr) but may hinder Suzuki-Miyaura couplings due to reduced electron density. DFT calculations can predict reactive sites, while optimizing Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) in anhydrous toluene at 100°C improves coupling efficiency. Contrast with chlorophenyl analogs shows lower yields due to stronger C-Br bond stability .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic protons) may arise from solvent effects or impurities. Repetitive purification and standardized solvent systems (CDCl₃ vs. DMSO-d₆) reduce variability. Cross-referencing with high-resolution mass spectrometry (HRMS) and IR (C=O stretch ~1750 cm⁻¹) ensures data consistency. Collaborative validation via platforms like PubChem or CCDC is recommended .

Q. How can computational modeling predict the compound’s solid-state packing and solubility?

- Methodological Answer : Hirshfeld surface analysis and energy framework calculations (using CrystalExplorer) evaluate intermolecular interactions (e.g., C–H···O, π-π stacking). Solubility parameters (Hansen solubility) are predicted via COSMO-RS, correlating with experimental logP values. For example, bulky benzyl groups reduce aqueous solubility, necessitating DMSO or THF for in vitro assays .

Q. What experimental designs evaluate the compound’s potential as a kinase inhibitor scaffold?

- Methodological Answer : Molecular docking (AutoDock Vina) against kinase ATP-binding pockets identifies binding poses. In vitro kinase assays (e.g., ADP-Glo™) validate inhibition. SAR studies on halogen positioning (bromo vs. fluoro) assess selectivity. Contrast with hydroxylated analogs (lower activity due to reduced lipophilicity) highlights substituent effects .

Data Contradiction Analysis

Q. Why do synthetic yields vary between fluorination methods (e.g., Selectfluor vs. NFSI)?

- Methodological Answer : Selectfluor’s higher electrophilicity accelerates fluorination but may cause overhalogenation. NFSI offers milder conditions, favoring mono-fluorination. Kinetic studies (monitoring by LC-MS) and stoichiometric control (1.2 equiv) minimize side products. Contrasting yields (70–85% for Selectfluor vs. 60–75% for NFSI) reflect trade-offs between speed and selectivity .

Structural and Mechanistic Insights

Q. How does the compound’s crystal structure inform its stability under ambient conditions?

- Methodological Answer : Single-crystal X-ray diffraction reveals tight packing via C–Br···O interactions, enhancing thermal stability (TGA decomposition >200°C). Hygroscopicity is low due to hydrophobic benzyl groups. Stability assays (accelerated aging at 40°C/75% RH) confirm >6-month shelf life when stored in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.